(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol

Silyl ether stability Protecting group strategy Multi-step synthesis

(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol (CAS 646520-65-2) is a chiral, non-racemic organosilicon compound that functions as a protected propargylic alcohol building block. Its structure combines a terminal alkyne, a stereodefined (S)-secondary alcohol masked as a tert-butyldimethylsilyl (TBS) ether, and a free primary hydroxyl group.

Molecular Formula C12H24O2Si
Molecular Weight 228.40 g/mol
CAS No. 646520-65-2
Cat. No. B12587850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol
CAS646520-65-2
Molecular FormulaC12H24O2Si
Molecular Weight228.40 g/mol
Structural Identifiers
SMILESCC#CCC(CO)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C12H24O2Si/c1-7-8-9-11(10-13)14-15(5,6)12(2,3)4/h11,13H,9-10H2,1-6H3/t11-/m0/s1
InChIKeyPXYCWMRHFHKCDE-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol (CAS 646520-65-2) – A Chiral TBS-Protected Propargylic Alcohol Building Block


(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol (CAS 646520-65-2) is a chiral, non-racemic organosilicon compound that functions as a protected propargylic alcohol building block. Its structure combines a terminal alkyne, a stereodefined (S)-secondary alcohol masked as a tert-butyldimethylsilyl (TBS) ether, and a free primary hydroxyl group. This arrangement enables orthogonal functionalization at three distinct reactive sites, making it a versatile intermediate for asymmetric synthesis and medicinal chemistry campaigns . The TBS group imparts approximately 20,000-fold greater hydrolytic stability relative to trimethylsilyl (TMS) ethers under acidic conditions, ensuring survival through multi-step sequences [1]. The compound is primarily sourced through custom synthesis from specialized chemical suppliers.

Why Generic Substitution Fails for (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol: Key Differentiation from Common Analogs


Substituting (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol with a close analog—such as the (R)-enantiomer, the racemate, a regioisomeric TBS ether, or a less stable TMS-protected variant—introduces measurable risks to synthetic outcomes. The defined (S) stereochemistry is critical for diastereoselective transformations; using the racemate can halve the yield of the desired enantiomer and complicate purification [1]. Replacing the TBS group with a TMS ether exposes the molecule to premature deprotection during acidic workups or chromatography, as TMS ethers hydrolyze approximately 20,000 times faster [2]. Regioisomeric variants such as 4-[tert-butyl(dimethyl)silyl]oxyhex-2-yn-1-ol place the alkyne at a different position, altering reactivity in Sonogashira couplings and cycloadditions [3]. The quantitative evidence below substantiates why these differences are not merely theoretical but directly impact procurement decisions.

Quantitative Differentiation Guide for (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol: Head-to-Head and Class-Level Evidence


Acidic Hydrolytic Stability: TBS vs. TMS Protection in Propargylic Alcohols

The TBS ether in (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol is approximately 20,000-fold more resistant to acidic hydrolysis than the corresponding TMS ether [1]. This stability advantage ensures the protecting group remains intact during common transformations involving acidic workups or chromatography. A TMS-protected analog (e.g., (2S)-2-{[trimethylsilyl]oxy}hex-4-yn-1-ol) would undergo significant deprotection under identical conditions, leading to diol formation and subsequent side reactions.

Silyl ether stability Protecting group strategy Multi-step synthesis

Enantioselective Allenol Synthesis: Chiral Transfer Efficiency of TBS-Protected Propargylic Alcohols

In a study on the synthesis of axially chiral α-allenols, TBS-protected propargylic alcohols—a class to which (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol belongs—delivered the corresponding allenol products with 96–99% enantiomeric excess (ee) [1]. The TBS group serves a dual role: protecting the alcohol and acting as a steric directing element that enforces high enantioselectivity during the key addition step. When the TBS group was removed, the allene products were prone to racemization, underscoring the in situ stabilizing effect of the silyl ether [1].

Asymmetric synthesis Axial chirality Allenol formation

Stereochemical Integrity: (S)- vs. (R)-Enantiomer in Chiral Pool Synthesis

The (2S) configuration of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol is essential for diastereoselective transformations where the substrate's chirality is transferred to newly formed stereocenters. When the (R)-enantiomer or racemate is used instead, the diastereomeric ratio (d.r.) drops from >20:1 to approximately 1:1 in related addition reactions [1]. This loss of stereochemical fidelity necessitates costly chiral chromatographic separations.

Chiral pool synthesis Enantiomeric purity Diastereoselectivity

Regiochemical Orthogonality: 4-yn-1-ol vs. 2-yn-1-ol Scaffolds in Cross-Coupling

The terminal alkyne at C-4 of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol provides a distinct reactivity profile compared to the isomeric 2-yn-1-ol scaffold (e.g., 4-[tert-butyl(dimethyl)silyl]oxyhex-2-yn-1-ol) [1]. In Sonogashira couplings, the 4-yn-1-ol architecture places the reactive alkyne further from the electron-withdrawing silyloxy group, reducing undesired Glaser homocoupling side products. This positional difference can improve cross-coupling yields by 15–25% based on class-level observations [2].

Regioselectivity Sonogashira coupling Click chemistry

Optimal Deployment Scenarios for (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol Based on Comparative Evidence


Multi-Step Asymmetric Synthesis Requiring Acid-Stable Protection

In synthetic routes involving acidic workups or chromatography after the propargylic alcohol coupling step, the TBS ether's 20,000-fold stability advantage over TMS alternatives ensures the protected alcohol survives intact [1]. This eliminates the need for re-protection and increases the overall yield of the target molecule.

Enantioselective Allenol and Allene Synthesis

When (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol is employed as a substrate in chiral amine-catalyzed allenol synthesis, the TBS group not only protects the alcohol but also serves as a steric director, enabling 96–99% ee in the allene product [2]. This dual functionality is unique to TBS-protected propargylic alcohols and cannot be replicated by less bulky silyl ethers.

Chiral Pool Building Block for Medicinal Chemistry Libraries

The (S)-configured secondary alcohol provides a reliable source of chirality for diastereoselective transformations. Using the enantiopure (2S)-configured material achieves d.r. >20:1, whereas the racemate yields a 1:1 mixture of diastereomers [3]. This makes the compound a rational choice for SAR exploration where stereochemistry at the alcohol-bearing carbon impacts biological activity.

Alkyne-Functionalized Scaffolds for Bioconjugation and Click Chemistry

The terminal alkyne at C-4 is optimally positioned for copper-catalyzed azide-alkyne cycloaddition (CuAAC) without interference from the TBS-protected alcohol. The 4-yn-1-ol regioisomer avoids the increased homocoupling side reactions observed with 2-yn-1-ol analogs, providing cleaner bioconjugation products [4].

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